molecular formula C25H24N8O7S2 B13393966 Cefpiramide acid; Cefpiramide

Cefpiramide acid; Cefpiramide

Cat. No.: B13393966
M. Wt: 612.6 g/mol
InChI Key: PWAUCHMQEXVFJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cefpiramide is synthesized through a series of chemical reactions involving the incorporation of various functional groups into the cephalosporin core structure. One method involves dispersing cefpiramide in water, followed by the addition of ammonium hydroxide to dissolve the solution. Acetic acid or propionic acid aqueous solutions are then added to induce crystallization . Another method involves dissolving cefpiramide acid in water with sodium benzoate, sodium dihydrogen phosphate, and sodium hydrogen phosphate, followed by the addition of sodium hydroxide solution .

Industrial Production Methods

Industrial production of cefpiramide often involves large-scale synthesis using similar methods as described above. The process includes steps such as crystallization, filtration, and drying to obtain the final product in a pure form. The use of freeze-drying techniques is common to ensure the stability and longevity of the antibiotic .

Chemical Reactions Analysis

Types of Reactions

Cefpiramide undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving cefpiramide include ammonium hydroxide, acetic acid, propionic acid, and sodium hydroxide . The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions are various derivatives of cefpiramide, which may have different antibacterial properties or improved stability.

Scientific Research Applications

Cefpiramide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Cefpiramide is unique among cephalosporins due to its broad-spectrum activity and effectiveness against Pseudomonas aeruginosa. Similar compounds include:

Cefpiramide’s unique structure and properties make it a valuable antibiotic for treating resistant bacterial infections.

Properties

IUPAC Name

7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N8O7S2/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAUCHMQEXVFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N8O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860917
Record name 7-{2-[(4-Hydroxy-6-methylpyridine-3-carbonyl)amino](4-hydroxyphenyl)acetamido}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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